N,N'-Bis(2-mercaptobenzoyl)hydrazide

Overview

Description

N,N’-Bis(2-mercaptobenzoyl)hydrazide, also known as BMBH, is an organo-sulfur compound with a wide range of applications in medicinal and biochemical research. It is an important reagent used in organic synthesis, particularly in the synthesis of heterocyclic compounds. BMBH has also been used in the synthesis of biologically active compounds, such as antibiotics and antifungals. In addition, BMBH has been used in the preparation of metal complexes for use in drug delivery systems and in the synthesis of polymers for tissue engineering.

Scientific Research Applications

Corrosion Inhibition

N,N'-Bis(2-mercaptobenzoyl)hydrazide derivatives, such as bis-mercaptobenzimidazole (bis-MBI), have been found to exhibit significant corrosion inhibition properties. In a study, bis-MBI demonstrated an impressive 92% efficiency in inhibiting carbon steel corrosion in hydrochloric acid, outperforming mercaptobenzimidazole (MBI) through physical and chemical adsorption on the steel surface (Damej et al., 2021).

Polymer Synthesis

Novel aromatic polyhydrazides and poly(amide-hydrazide)s, incorporating ether and cardo groups, were synthesized using derivatives of this compound. These polymers exhibit high glass transition temperatures and enhanced solubility in organic solvents, which are crucial for applications in high-performance materials (Hsiao & He, 2001).

Antimicrobial and Antioxidant Properties

Certain derivatives of this compound have shown potential in antimicrobial and antioxidant applications. A study highlighted the efficacy of bis-sulfide compounds derived from this compound against bacteria like Staphylococcus aureus and Pseudomonas aeruginosa, with notable antioxidant activity (Khalaf et al., 2022).

Photocatalytic Oxidation

The photocatalytic oxidation properties of this compound derivatives have been studied, particularly in the context of TiO2/H2O interfaces under UV illumination. These derivatives show promise in the photomineralization of nitrogen and carbon atoms into gases and ions, providing potential applications in environmental remediation and photocatalytic processes (Waki et al., 2000).

Anticancer Activity

This compound derivatives have been explored for their potential anticancer activities. For example, a metal-hydrazide complex showed remarkable anti-tumor properties against human chronic myeloid leukemia and T lymphocyte carcinoma cells (Ghammamy, 2012).

Mechanism of Action

Target of Action

N,N’-Bis(2-mercaptobenzoyl)hydrazide is a selective inhibitor of HIV-1 integrase . HIV-1 integrase is a key enzyme in the life cycle of the HIV-1 virus, responsible for integrating the viral DNA into the host genome, which is a critical step in the replication of the virus .

Mode of Action

The compound interacts with the HIV-1 integrase, inhibiting its function . This prevents the integration of the viral DNA into the host genome, thereby blocking the replication of the virus .

Biochemical Pathways

By inhibiting HIV-1 integrase, N,N’-Bis(2-mercaptobenzoyl)hydrazide disrupts the viral replication pathway. This leads to a decrease in the production of new virus particles, reducing viral load and slowing the progression of the disease .

Result of Action

The inhibition of HIV-1 integrase by N,N’-Bis(2-mercaptobenzoyl)hydrazide results in a decrease in viral replication. This can lead to a reduction in viral load and potentially slow the progression of HIV-1 infection .

properties

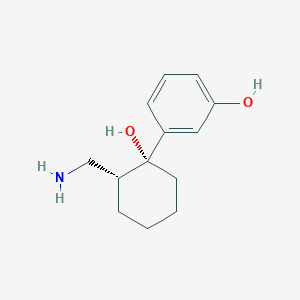

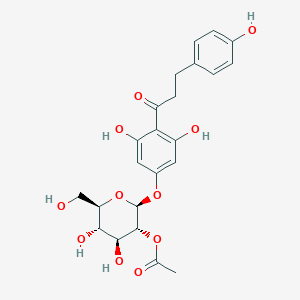

IUPAC Name |

2-sulfanyl-N'-(2-sulfanylbenzoyl)benzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O2S2/c17-13(9-5-1-3-7-11(9)19)15-16-14(18)10-6-2-4-8-12(10)20/h1-8,19-20H,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDWFVITTFIUNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NNC(=O)C2=CC=CC=C2S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90327935 | |

| Record name | N,N'-Bis(2-mercaptobenzoyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

292615-41-9, 1217678-56-2 | |

| Record name | 2-Mercaptobenzoic acid 2-(2-mercaptobenzoyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=292615-41-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Bis(2-mercaptobenzoyl)hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90327935 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15664.png)